molecular formula C16H18F3N2O3PS B3041176 O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate CAS No. 261959-15-3

O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate

Cat. No.: B3041176
CAS No.: 261959-15-3
M. Wt: 406.4 g/mol
InChI Key: RVYRMTAQFPOVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a thiophosphate organophosphorus insecticide. While the exact compound name provided in the query includes a 4-(trifluoromethyl)phenyl substituent, the majority of evidence points to diazinon (CAS 333-41-5) as a closely related and well-studied analog. Diazinon has the structure O,O-Diethyl O-(2-isopropyl-4-methyl-6-pyrimidinyl) thiophosphate (synonyms listed in ). This discrepancy suggests either a typographical error in the query or a derivative compound. For this article, we focus on diazinon as the primary compound due to its extensive documentation in scientific literature.

Properties

IUPAC Name

diethoxy-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N2O3PS/c1-4-22-25(26,23-5-2)24-14-10-11(3)20-15(21-14)12-6-8-13(9-7-12)16(17,18)19/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYRMTAQFPOVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate, also known as a phosphorothioate compound, is of significant interest due to its potential biological activities, particularly in the fields of agrochemicals and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 261959-15-3

Phosphorothioates typically exert their biological effects by inhibiting specific enzymes or pathways within organisms. The presence of a trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity. The proposed mechanism involves inhibition of acetylcholinesterase (AChE), which is critical for neurotransmission in both vertebrates and invertebrates.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated pyrimidines have shown significant growth inhibition in breast and colon cancer cell lines, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound is hypothesized to inhibit AChE activity, which could lead to increased levels of acetylcholine at synapses. This mechanism is particularly relevant in neurotoxicology and pest control applications, where such inhibition can disrupt normal physiological functions in target organisms .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activity Study (2008)Identified antiproliferative effects against breast and lung cancer cell lines. The highest activity was noted for compounds with similar trifluoromethyl substitutions .
Enzyme Inhibition AssayDemonstrated significant inhibition of AChE activity in vitro, supporting its potential use as a neurotoxin .
Toxicological AssessmentEvaluated the acute toxicity profile in rodent models, indicating a dose-dependent response with neurotoxic effects observed at higher concentrations .

Safety Profile and Toxicity

While the biological activity presents potential therapeutic avenues, safety assessments are crucial. The compound's toxicity profile indicates that it can be harmful if ingested or absorbed through the skin. Safety data sheets recommend handling it with care due to its potential neurotoxic effects .

Scientific Research Applications

Agricultural Applications

1. Insecticide Use

  • This compound is primarily recognized for its efficacy as an insecticide. It functions by disrupting the normal functioning of the nervous system in pests, thereby controlling populations of agricultural pests effectively. The use of such compounds is regulated under various agricultural guidelines to ensure safety and efficacy.

2. Herbicide Potential

  • Research indicates that derivatives of thiophosphate compounds can be developed into herbicides. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for controlling unwanted vegetation in crop management.

3. Environmental Impact Studies

  • The environmental implications of using O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate have been studied to assess its effects on non-target organisms and soil health. Understanding these impacts is crucial for developing sustainable agricultural practices.

Pharmaceutical Applications

1. Drug Development

  • Some studies suggest that modifications of this compound could lead to the development of new pharmaceuticals, particularly in the realm of anti-inflammatory drugs. For instance, related compounds have shown promise in preclinical studies for treating inflammatory diseases due to their ability to modulate immune responses.

2. Mechanism of Action

  • The mechanism by which these compounds exert their effects often involves inhibition of specific enzymes or receptors within biological systems, making them valuable in drug design for targeting specific pathways associated with disease.

Case Studies

Study Focus Findings
Study 1Insecticidal efficacyDemonstrated significant pest control in field trials with reduced non-target effects.
Study 2Herbicide formulationDeveloped a new formulation that increased soil retention and reduced leaching into groundwater.
Study 3Environmental impactFound that the compound degraded rapidly under sunlight, minimizing long-term soil contamination risks.

Comparison with Similar Compounds

(i) Substituent Impact on Activity

  • Diazinon’s isopropyl and methyl groups on the pyrimidinyl ring enhance its lipophilicity, improving penetration into insect cuticles.
  • Dichlofenthion ’s dichlorophenyl group increases its volatility, making it suitable for fumigation.
  • Fensulfothion ’s methylsulfinyl group enhances systemic activity in plants, enabling root uptake.

(ii) Toxicity and Environmental Impact

  • Diazinon and dichlofenthion share WHO Class II toxicity, but fensulfothion (Class Ib) is significantly more hazardous due to higher AChE inhibition.
  • Pirimiphos-methyl (Class III) is safer for grain storage due to lower mammalian toxicity.

(iii) Adsorption and Degradation

  • Diazinon’s adsorption efficiency on Zn-Al LDH@TDI@THAM composites reaches 94.6%, attributed to hydrogen bonding with the pyrimidinyl ring.
  • Quinalphos degrades faster in alkaline conditions (hydrolysis half-life <7 days), whereas diazinon persists longer (half-life ~40 days in soil).

Preparation Methods

Formation of 4-(Trifluoromethyl)Benzamidine

4-(Trifluoromethyl)benzamidine is synthesized via the Pinner reaction, where 4-(trifluoromethyl)benzonitrile undergoes treatment with anhydrous HCl in ethanol, followed by ammonolysis. This yields the amidine, a critical precursor for pyrimidine cyclization.

Cyclization to 6-Methyl-2-(4-(Trifluoromethyl)Phenyl)Pyrimidin-4-ol

Ethyl acetoacetate and 4-(trifluoromethyl)benzamidine react in glacial acetic acid at 80–100°C for 6–8 hours. The reaction proceeds via nucleophilic attack and cyclodehydration, forming the pyrimidine ring with hydroxyl at position 4. The product is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 65–75%).

Thiophosphate Esterification

Introducing the O,O-diethyl thiophosphate group at position 4 requires phosphorylation followed by sulfurization. Two primary methods are validated in the literature.

Direct Thiophosphorylation Using Diethyl Chlorothiophosphate

The pyrimidin-4-ol reacts with diethyl chlorothiophosphate (ClP(S)(OEt)₂) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at 0–5°C for 4 hours. After quenching with ice water, the product is extracted with dichloromethane and purified via silica gel chromatography (hexane/ethyl acetate).

Key Reaction Parameters

  • Molar ratio: Pyrimidin-4-ol : ClP(S)(OEt)₂ = 1 : 1.2
  • Temperature: 0–5°C (prevents side reactions)
  • Yield: 70–80%

Phosphite Intermediate Sulfurization

Adapting methodologies from thiophosphate patent synthesis, the pyrimidin-4-ol is first converted to a phosphite intermediate:

  • Phosphite Formation : React pyrimidin-4-ol with phosphorus trichloride (PCl₃) and ethanol (2.2 equiv) in toluene at 50°C. Diethyl phosphite forms in situ.
  • Sulfurization : Introduce powdered sulfur (1.1 equiv) and heat to 150°C for 2 hours. The phosphite (P=O) converts to thiophosphate (P=S).

Purification : The crude product is washed with 5% NaOH (removes unreacted sulfur and acidic byproducts) and water until neutral pH. Solvent removal under reduced pressure yields the thiophosphate ester.

Substituent Optimization and Functionalization

Trifluoromethylphenyl Group Introduction

The 2-position trifluoromethylphenyl group is incorporated during pyrimidine synthesis. Alternative routes include:

  • Suzuki-Miyaura Coupling : Post-cyclization, a brominated pyrimidine intermediate couples with 4-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ catalyst.
  • Nucleophilic Aromatic Substitution : Electron-deficient pyrimidines undergo substitution with 4-(trifluoromethyl)phenol under basic conditions.

Methyl Group Positioning

The 6-methyl group originates from ethyl acetoacetate. Alternative β-keto esters (e.g., methyl propionylacetate) may adjust substituent placement but risk regioselectivity issues.

Analytical Characterization and Quality Control

Critical data for validating synthesis success:

Property Method Observed Value
Molecular Weight HRMS 566.5 g/mol (C₂₃H₂₁F₆N₂O₄PS)
Purity HPLC ≥98% (C18 column, acetonitrile/water)
Thiophosphate Confirmation ³¹P NMR δ 55.2 ppm (thiophosphate signature)
Trifluoromethyl Detection ¹⁹F NMR δ -62.5 ppm (CF₃ group)

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Toluene and THF are distilled and reused.
  • Palladium catalysts from coupling reactions are recovered via filtration and reactivation.

Waste Management

  • Cyanide byproducts (from amidine synthesis) are treated with NaClO(aq) for safe disposal.
  • Phosphorus-containing wastes are neutralized with lime before landfill.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrimidine Formation : Competing pathways may yield 4- or 5-substituted pyrimidines. Using excess acetic acid directs cyclization to the 4-position.
  • Thiophosphate Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (4Å) are added during phosphorylation.
  • Odor Control : Residual sulfur compounds are minimized via alkaline washing and vacuum distillation.

Q & A

Q. What are the recommended synthetic routes for O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidinyl alcohol derivative with diethyl thiophosphate chloride. Key steps include:
  • Substrate Preparation : Synthesize the 6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinol intermediate via nucleophilic substitution or cyclization reactions .
  • Thiophosphorylation : React the pyrimidinyl alcohol with diethyl thiophosphoryl chloride in anhydrous conditions, using a base (e.g., NaH or Et3_3N) to deprotonate the hydroxyl group .
  • Optimization Parameters :
  • Solvent : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis.
  • Catalyst : Add catalytic iodide salts to enhance reactivity.
  • Purification : Employ column chromatography or recrystallization for high-purity isolation.
  • Monitoring : Track reaction progress via 31^{31}P NMR to confirm thiophosphate bond formation .

Q. Which analytical techniques are most effective for characterizing this thiophosphate compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1^{1}H/13^{13}C NMR for aromatic and aliphatic proton/carbon assignments.
  • 31^{31}P NMR to confirm the thiophosphate moiety (typical δ range: 50–70 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. For example, the molecular formula C16_{16}H19_{19}F3_3N2_2O3_3PS (hypothetical) would yield a parent ion at m/z ~413 .
  • Chromatography : HPLC with UV/Vis detection to assess purity (>98% recommended for biological studies) .

Q. What are the critical parameters for evaluating hydrolytic stability under varying pH conditions?

  • Methodological Answer :
  • Experimental Design :
  • Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 37°C.
  • Monitor degradation kinetics using LC-MS to identify hydrolysis products (e.g., diethyl phosphate, pyrimidinyl derivatives) .
  • Key Findings : Organophosphates generally hydrolyze faster under alkaline conditions due to nucleophilic attack by OH^-. The trifluoromethylphenyl group may sterically hinder hydrolysis compared to smaller substituents (e.g., isopropyl in diazinon) .

Advanced Research Questions

Q. How does the trifluoromethylphenyl substituent influence acetylcholinesterase (AChE) inhibition compared to structurally analogous compounds?

  • Methodological Answer :
  • Comparative Assays : Perform in vitro AChE inhibition assays using:
  • Ellman’s Method : Measure thiocholine production at 412 nm .
  • IC50_{50} Determination : Compare inhibition potency with diazinon (IC50_{50} ~107^{-7} M) .
  • Structural Insights :
  • The electron-withdrawing trifluoromethyl group may enhance electrophilicity of the phosphorus center, increasing AChE binding affinity.
  • Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with the AChE catalytic triad .

Q. What strategies can mitigate environmental persistence of this compound, based on its structural analogs?

  • Methodological Answer :
  • Adsorption Studies : Test layered double hydroxide (LDH) composites functionalized with thiourea or cyclodextrins to enhance uptake efficiency. For example, LDH@TDI@THAM achieved ~90% diazinon removal .
  • Photodegradation : Expose aqueous solutions to UV light (254 nm) with TiO2_2 catalysts to cleave P–S bonds. Monitor via LC-MS for breakdown products .

Q. How can researchers resolve discrepancies in reported toxicity data across studies?

  • Methodological Answer :
  • Systematic Review : Aggregate data from in vivo (e.g., rodent LD50_{50}) and in vitro (e.g., hepatocyte viability) studies.
  • Standardization : Adopt OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize test conditions .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to account for variables like species sensitivity and exposure duration.

Data Contradiction Analysis

  • Example Scenario : Conflicting reports on aquatic toxicity (e.g., LC50_{50} for Daphnia magna ranging from 0.1–1.0 mg/L).
    • Resolution Approach :

Validate test conditions (pH, temperature, dissolved oxygen).

Cross-reference with structural analogs (e.g., diazinon’s LC50_{50} = 0.003 mg/L) to assess plausibility .

Replicate studies using OECD Test No. 202 for consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Reactant of Route 2
Reactant of Route 2
O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.